molecular formula C11H11N3S B3356907 1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)- CAS No. 69467-06-7

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-

Cat. No. B3356907
CAS RN: 69467-06-7
M. Wt: 217.29 g/mol
InChI Key: SBIGNNZSPFBXIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazines typically involves the reaction of a dicarbonyl compound with hydrazine . The specific synthesis route for “1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-” is not available in the literature I found.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazines is characterized by a six-membered ring with alternating single and double bonds . The specific molecular structure of “1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-” is not available in the literature I found.


Chemical Reactions Analysis

1,2,4-Triazines can undergo a variety of chemical reactions, including substitution, addition, and ring-opening reactions . The specific chemical reactions of “1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-” are not available in the literature I found.


Physical And Chemical Properties Analysis

1,2,4-Triazines generally have low melting points and are soluble in common organic solvents . The specific physical and chemical properties of “1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-” are not available in the literature I found.

Safety And Hazards

The safety and hazards of 1,2,4-triazines can vary depending on the specific compound . The specific safety and hazards of “1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-” are not available in the literature I found.

Future Directions

The future directions for the research and development of 1,2,4-triazines could involve exploring their potential applications in various fields such as medicine, agriculture, and materials science . The specific future directions for “1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-” are not available in the literature I found.

properties

IUPAC Name

5-(4-methylphenyl)-3-methylsulfanyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-3-5-9(6-4-8)10-7-12-14-11(13-10)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGNNZSPFBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=NC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219675
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-

CAS RN

69467-06-7
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069467067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 3-(methylthio)-5-(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-

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